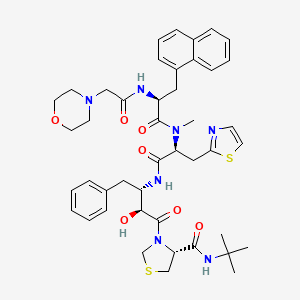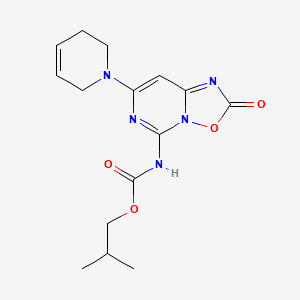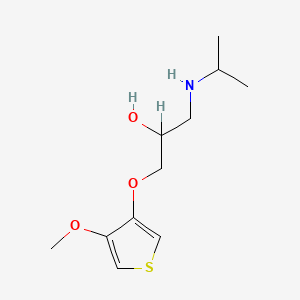
3-Isopropylamino-1-(4-methoxy-3-thienyloxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropylamino-1-(4-methoxy-3-thienyloxy)-2-propanol is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylamino-1-(4-methoxy-3-thienyloxy)-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-thienyloxy and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures is essential to maintain consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropylamino-1-(4-methoxy-3-thienyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Isopropylamino-1-(4-methoxy-3-thienyloxy)-2-propanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-Isopropylamino-1-(4-methoxy-3-thienyloxy)-2-propanol involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound can reduce heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A widely used beta-blocker with similar therapeutic applications.
Atenolol: Another beta-blocker known for its cardioselective properties.
Metoprolol: Used in the treatment of hypertension and angina.
Uniqueness
3-Isopropylamino-1-(4-methoxy-3-thienyloxy)-2-propanol is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other beta-blockers. Its methoxy and thienyloxy groups may influence its binding affinity and selectivity for beta-adrenergic receptors.
Eigenschaften
CAS-Nummer |
132719-65-4 |
|---|---|
Molekularformel |
C11H19NO3S |
Molekulargewicht |
245.34 g/mol |
IUPAC-Name |
1-(4-methoxythiophen-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C11H19NO3S/c1-8(2)12-4-9(13)5-15-11-7-16-6-10(11)14-3/h6-9,12-13H,4-5H2,1-3H3 |
InChI-Schlüssel |
VSGDNOLPKOXRKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CSC=C1OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


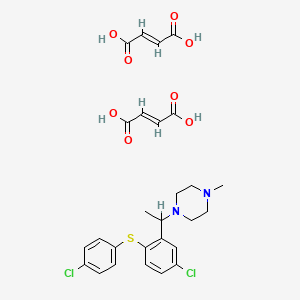
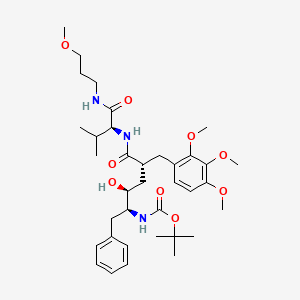
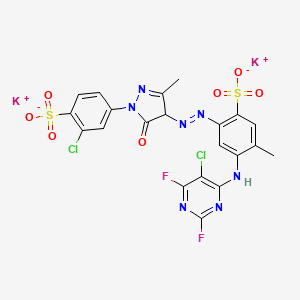
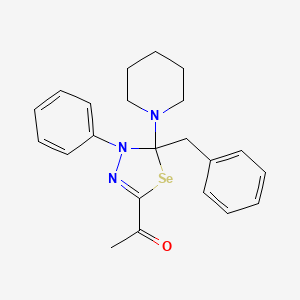
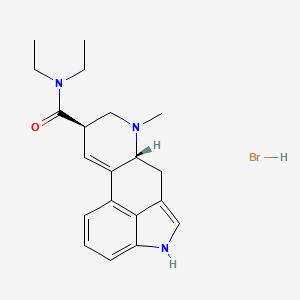
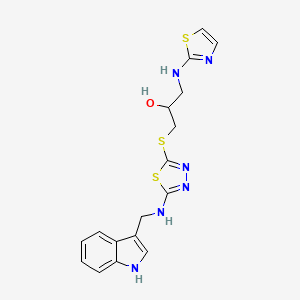
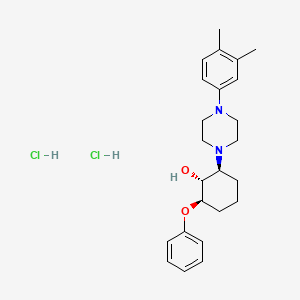
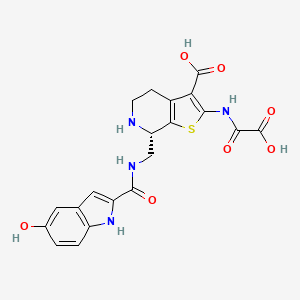
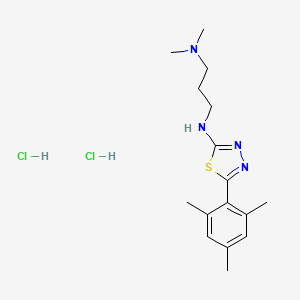
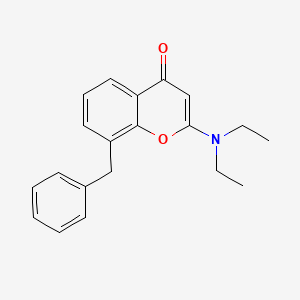
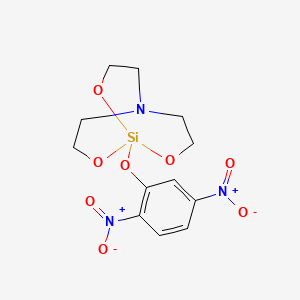
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
